2-Amino-3,3-difluoropropan-1-ol
Description
2-Amino-3,3-difluoropropan-1-ol (CAS: 155310-11-5) is a fluorinated amino alcohol with the molecular formula C₃H₇F₂NO (molecular weight: 111.10 g/mol). Its structure features:
- An amino group (-NH₂) at position 2.
- A hydroxyl group (-OH) at position 1.
- Two fluorine atoms at position 3.
This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects of fluorine atoms, which enhance metabolic stability and influence hydrogen-bonding interactions. Its hydrochloride salt (molecular weight: 176.65 g/mol) is also commercially available for research .
Properties
Molecular Formula |
C3H7F2NO |
|---|---|
Molecular Weight |
111.09 g/mol |
IUPAC Name |
2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2 |
InChI Key |
MCLRDRPCZXKUTE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-3,3-difluoropropan-1-ol involves the reaction of 3-amino-2,2-difluoropropan-1-ol with various reagents. For example, a solution of 3-amino-2,2-difluoropropan-1-ol in a mixture of tetrahydrofuran (THF) and water can be reacted with di-tert-butyl dicarbonate (Boc2O) at 0°C. The reaction mixture is then stirred at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluoropropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
2-Amino-3,3-difluoropropan-1-ol has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural similarities with 2-amino-3,3-difluoropropan-1-ol but differ in substituent positions, halogenation patterns, or aromaticity:
Key Comparisons
Fluorination Patterns
- 3-Amino-1,1,1-trifluoropropan-2-ol: Trifluoromethylation at C1 increases hydrophobicity and steric bulk, which may hinder solubility in polar solvents .
Aromatic vs. Aliphatic Substituents
- Aryl-Substituted Analogs (e.g., ): Fluorinated or chlorinated aromatic rings improve metabolic stability and bioavailability in pharmaceuticals .
Salt Forms and Solubility
- The hydrochloride salt of this compound (176.65 g/mol) offers improved water solubility compared to the free base, facilitating biological testing .
- 1-Amino-3-fluoropropan-2-ol hydrochloride (143.55 g/mol) demonstrates the utility of salt forms in stabilizing reactive amino alcohols .
Biological Activity
2-Amino-3,3-difluoropropan-1-ol, particularly in its hydrochloride form, is a compound that has garnered attention in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields of study.
Chemical Structure and Properties
Molecular Formula: C₃H₈ClF₂NO
Molecular Weight: Approximately 147.55 g/mol
Appearance: White crystalline solid, soluble in water
The compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a propan-1-ol backbone. The fluorination at the third carbon is particularly significant as it influences the compound's reactivity and interactions with biological targets.
This compound interacts with various enzymes and receptors within biological systems. The mechanisms through which it exerts its effects include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions. For example, it may affect enzymes involved in neurotransmitter synthesis or metabolism.
- Receptor Binding: It can bind to various receptors, potentially modulating their activity. This interaction may lead to alterations in signal transduction pathways, impacting physiological responses.
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibitory properties. Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways. For instance:
| Enzyme | Effect | Reference |
|---|---|---|
| Citrate Synthase | Inhibition of citrate transport | |
| Aconitase | Impairment of oxidative metabolism |
These effects suggest potential applications in treating metabolic disorders or conditions related to enzyme dysfunction.
Receptor Interaction
The compound's ability to bind to receptors suggests its potential role in pharmacological applications. It may interact with neurotransmitter receptors or other regulatory proteins, influencing various biological responses such as:
- Modulation of neurotransmitter release
- Alteration of cellular signaling pathways
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neurological Applications: Research indicates that this compound may have therapeutic potential for neurological disorders due to its ability to modulate neurotransmitter systems. Ongoing studies focus on its effects on synaptic transmission and neuroprotection.
- Antimicrobial Activity: Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents.
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R)-2-amino-3-fluoropropan-1-ol | One fluorine atom | Limited enzyme interaction |
| (2R)-2-amino-3,3,3-trifluoropropan-1-ol | Three fluorine atoms | Increased potency but different targets |
| (2R)-2-amino-propanol | No fluorine substituents | Lacks unique properties |
The presence of two fluorine atoms on the same carbon atom in this compound imparts distinct chemical and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
